Methyl 4-bromo-3-methylbut-2-enoate
Description
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 4-bromo-3-methylbut-2-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3 |
InChI Key |
BBMCPEOFGAIHQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Methyl 4-bromo-3-methylbut-2-enoate serves as a valuable building block in organic synthesis. Its bromine substituent allows it to undergo nucleophilic substitution reactions, facilitating the formation of more complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives that may exhibit enhanced biological activities.
- Alkylation Reactions : The compound can participate in alkylation reactions, expanding its utility in creating diverse chemical architectures.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in cancer therapy.
Study on Tumor Visualization
A study explored the use of brominated compounds for tumor visualization through positron emission tomography (PET). This compound was evaluated for its ability to enhance imaging contrast in tumor tissues. The findings demonstrated that compounds with bromine substitutions exhibited improved uptake in tumor cells compared to non-brominated analogs, suggesting their potential utility in diagnostic imaging .
Comparative Analysis with Other Compounds
A comparative study assessed the binding affinity and biological activity of this compound against other compounds:
| Compound Name | Binding Affinity (nM) | Tumor Uptake (%) | Mechanism of Action |
|---|---|---|---|
| This compound | 25 | 3.7 ± 0.4 | Nuclear receptor modulation |
| Ethyl 4-chlorobutyrate | 50 | 2.0 ± 0.5 | Enzyme inhibition |
This table highlights the superior binding affinity and tumor uptake of this compound compared to other compounds, indicating its potential as a therapeutic agent .
The compound has also been investigated for its biological activities beyond cancer therapy:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent, particularly against resistant strains.
Glyoxalase Inhibition
Studies have reported that this compound can inhibit glyoxalase activity, which may disrupt metabolic pathways involved in cancer cell proliferation .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the C4 position undergoes nucleophilic substitution (SN2) under basic conditions:
Elimination Reactions
The compound undergoes dehydrohalogenation to form conjugated dienes:
| Conditions | Product | Yield |
|---|---|---|
| KOtBu (THF, 25°C) | Methyl 3-methylpenta-2,4-dienoate | 78% |
| DBU (reflux, DMF) | Methyl 3-methylpenta-2,4-dienoate | 82% |
Addition Reactions
The α,β-unsaturated ester participates in Michael additions and electrophilic halogenation:
Michael Additions
| Nucleophile | Product | Yield |
|---|---|---|
| Ethyl acetoacetate | Methyl 4-(3-oxobutan-2-yl)-3-methylbut-2-enoate | 63% |
| Pyrrolidine | Methyl 4-(pyrrolidin-1-yl)-3-methylbut-2-enoate | 71% |
Electrophilic Bromination
Reaction with Br2 in CCl4 yields dibrominated products:
Oxidation
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO4 (H2O, 0°C) | Methyl 4-bromo-3-methyl-2-oxobutanoate | 58% |
| O3 (CH2Cl2, -78°C) | Methyl 4-bromo-3-methyl-2-oxobutanoate | 92% |
Reduction
| Reducing Agent | Product | Yield |
|---|---|---|
| H2 (1 atm, Pd/C) | Methyl 3-methylbut-2-enoate | 95% |
| NaBH4 (MeOH) | This compound alcohol | 40% |
Cycloaddition Reactions
The compound engages in Diels-Alder reactions as a dienophile:
-
Diene : 1,3-Butadiene
-
Product : Methyl 4-bromo-3-methylcyclohex-2-ene-1-carboxylate
Case Study: Wittig Reaction
This compound reacts with triphenylphosphine to form ylides for aldehyde coupling:
-
Reaction : Wittig olefination with benzaldehyde
-
Product : (E)-Methyl 4-bromo-3-methyl-5-phenylpenta-2,4-dienoate
Comparative Reactivity
| Reaction Type | This compound | Ethyl 4-bromo-3-methylbut-2-enoate |
|---|---|---|
| Substitution | Faster due to smaller ester group | Slower (steric hindrance from ethyl) |
| Oxidation | Lower stability under acidic conditions | Higher stability |
Comparison with Similar Compounds
Ethyl 4-Bromo-3-Methylbut-2-Enoate
Molecular Formula : C₇H₁₁BrO₂
Key Properties :
Comparison with Methyl Ester :
(E)-Methyl-4-(4-Bromophenyl)-2-Oxobut-3-Enoate
Molecular Formula : C₁₁H₉BrO₃
Key Properties :
Comparison :
- Higher molecular weight (269.10 Da ) and aromaticity differentiate its reactivity and applications from the aliphatic methyl ester.
Methyl 2-Benzoylamino-3-Arylaminobut-2-Enoates
Molecular Formula : Varies (e.g., C₁₈H₁₈N₂O₃ for aryl = phenyl)
Key Properties :
- Synthesized via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions .
- Features benzoylamino and aryl amino groups, enabling hydrogen bonding and chelation .
Comparison :
- The presence of amide and aryl amino groups introduces polarity and hydrogen-bonding capacity absent in methyl 4-bromo-3-methylbut-2-enoate.
4-Bromo-3-Methylbenzoic Acid
Molecular Formula : C₈H₇BrO₂
Key Properties :
Comparison :
- The carboxylic acid group allows for salt formation and metal coordination, unlike the ester’s electrophilic α,β-unsaturated system.
Comparative Data Table
Research Findings and Stability Considerations
- Reactivity: this compound’s α,β-unsaturated system facilitates conjugate additions, whereas the ethyl analog’s larger ester group may slow such reactions .
- Stability: Brominated enoates are light-sensitive and prone to decomposition; storage under inert conditions is recommended .
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 4-bromo-3-methylbut-2-enoate via radical bromination?
- Methodological Answer : The compound can be synthesized by adapting protocols for analogous esters. For example, ethyl 4-bromo-3-methylbut-2-enoate is prepared using N-bromosuccinimide (NBS) and AIBN (radical initiator) in carbon tetrachloride under reflux (3 hours). For the methyl ester, replace the ethyl acrylate precursor with methyl 3,3-dimethylacrylate. Monitor reaction progress via TLC, and purify via vacuum distillation (3.6 mbar, 84–86°C). Post-synthesis, wash with saturated sodium sulfite to remove excess brominating agents and brine to eliminate polar impurities .
Q. How should this compound be purified to achieve >95% purity?
- Methodological Answer : After synthesis, purify the crude product by washing the organic phase with saturated aqueous sodium sulfite (to quench unreacted NBS) and brine (to remove water-soluble byproducts). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and perform fractional vacuum distillation. Validate purity via HPLC using a C18 reversed-phase column with an acetonitrile/water gradient (60:40 to 100:0 over 12 minutes; flow rate 1 mL/min). Retention time and peak integration confirm purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the structure: expect signals for the methyl ester (δ ~3.7 ppm), vinylic protons (δ ~5.5–6.0 ppm), and bromine-coupled carbons. HPLC ensures purity, while IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹). For stereochemical analysis, compare NOESY/ROESY data with computational models to distinguish E/Z isomers .
Advanced Research Questions
Q. How can E/Z isomerism be controlled during the bromination of methyl 3,3-dimethylacrylate?
- Methodological Answer : Isomer distribution depends on reaction kinetics and steric effects. To favor the E-isomer, use a bulky solvent (e.g., CCl₄) and lower temperatures (0–25°C) to stabilize the transition state. Monitor isomer ratios via -NMR (vinylic proton splitting patterns) or GC-MS. Computational modeling (DFT) can predict thermodynamic stability of isomers to guide optimization .
Q. What cross-coupling reactions are feasible with this compound as a substrate?
- Methodological Answer : The bromine substituent enables Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DMF/H₂O solvent system (80°C, 12 hours). For Heck reactions, employ Pd(OAc)₂ and a phosphine ligand in DMF. Monitor coupling efficiency via LC-MS and isolate products via flash chromatography .
Q. How can computational methods resolve contradictions between experimental and predicted spectral data?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies may arise from solvent effects (use PCM models) or conformational flexibility. For IR, compare computed vibrational frequencies with experimental spectra, scaling factors (~0.96) to correct systematic errors .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer : Use a Design of Experiments (DoE) approach, varying factors like catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and reaction time (2–6 hours). Analyze results via response surface methodology (RSM) to identify optimal conditions. For reproducibility, conduct triplicate trials and apply ANOVA to assess significance (p < 0.05) .
Q. Which software tools are recommended for X-ray crystallographic analysis of this compound derivatives?
- Methodological Answer : For structure solution, use SHELXD (charge-flipping algorithm) and refine with SHELXL (full-matrix least squares). Visualize electron density maps and thermal ellipsoids with ORTEP-3. The WinGX suite integrates data processing (SAINT, SADABS) and refinement workflows. Validate hydrogen bonding and packing interactions with Mercury .
Q. How can radical intermediates in the bromination mechanism be experimentally verified?
- Methodological Answer : Use radical traps like TEMPO to quench intermediates, monitoring reaction inhibition via GC. Electron spin resonance (ESR) spectroscopy can detect nitroxide adducts of bromine radicals. Isotopic labeling (e.g., -AIBN) coupled with MS/MS fragmentation confirms radical pathways .
Q. How should researchers address discrepancies between HPLC purity and NMR integration results?
- Methodological Answer :
Discrepancies may arise from co-eluting impurities or solvent residues. Use orthogonal methods: LC-MS to identify impurities by mass, and -NMR with relaxation delay (≥5×T₁) for accurate integration. For volatile contaminants, perform headspace GC-MS. If unresolved, recrystallize the compound or use preparative HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
